Saponaroside
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Saponaroside can be synthesized through the glycosylation of gypsogenic acid with β-D-xylopyranosyl donors . The reaction typically involves the use of glycosyl donors such as xylosyl bromide or xylosyl fluoride in the presence of a promoter like silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Saponaria officinalis L. The roots are dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol . The extract is concentrated and purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Saponaroside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides of gypsogenic acid.
Reduction: Reduction of this compound can yield reduced forms of gypsogenic acid.
Substitution: This compound can undergo substitution reactions where the xylopyranoside moiety is replaced by other sugar residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosyl donors like xylosyl bromide and promoters like silver triflate are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of gypsogenic acid.
Reduction: Reduced forms of gypsogenic acid.
Substitution: Various glycosides with different sugar residues.
Scientific Research Applications
Saponaroside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the formulation of natural surfactants and detergents due to its foaming properties.
Mechanism of Action
Saponaroside exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Gypsoside: Another triterpene glycoside from Saponaria officinalis L., similar in structure to saponaroside.
Gypsogenic Acid Glycosides: A group of glycosides derived from gypsogenic acid, including this compound.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities and physicochemical properties . Its ability to form stable foams makes it particularly valuable in industrial applications .
Properties
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O9/c1-30(2)13-15-35(29(41)42)16-14-32(4)19(20(35)17-30)7-8-22-31(3)11-10-24(44-27-26(38)25(37)21(36)18-43-27)34(6,28(39)40)23(31)9-12-33(22,32)5/h7,20-27,36-38H,8-18H2,1-6H3,(H,39,40)(H,41,42)/t20-,21+,22+,23+,24-,25-,26+,27-,31+,32+,33+,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJCPZYEMVPDFE-HSTYGQCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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